
1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic molecule that appears to be designed for biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. The tetrahydroquinoline core is a common feature in medicinal chemistry due to its presence in various biologically active molecules. The urea moiety is also a functional group of interest in drug design, often contributing to the compound's binding affinity to biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline ureas is described in the first paper, where novel chroman and tetrahydroquinoline ureas were synthesized and evaluated for their activity as TRPV1 antagonists . Although the exact synthesis of this compound is not detailed, the methods used for similar compounds involve the introduction of aryl substituents to the bicyclic scaffold, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline ureas, as mentioned in the first paper, includes aryl substituents that are crucial for the compound's activity at the TRPV1 receptor . The presence of a chlorobenzyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner, with the chlorine atom potentially playing a role in the compound's binding affinity and selectivity.
Chemical Reactions Analysis
The tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors, indicating that they can participate in chemical reactions involving this liver enzyme, which is responsible for the metabolism of many drugs . The presence of a urea group in the compound suggests that it may also have similar inhibitory effects on CYP3A4 or other enzymes, which could influence its pharmacokinetic profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The tetrahydroquinoline ureas' ability to cross the blood-brain barrier indicates that the compound may also possess this property, which is significant for central nervous system activity . Additionally, the presence of a chlorobenzyl group could affect the compound's lipophilicity, solubility, and overall pharmacokinetic behavior.
Applications De Recherche Scientifique
2. Antiproliferative and Antimicrobial Potential Perković et al. (2016) synthesized novel compounds with structures related to 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. They found that these compounds displayed significant antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, some compounds exhibited high antioxidant activity and weak inhibition of soybean lipoxygenase, indicating potential antimicrobial applications (Perković et al., 2016).
3. Role in Advanced Organic Synthesis Techniques Kaptı, Dengiz, and Balcı (2016) described the use of compounds similar to this compound in synthesizing pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. Their research shows the importance of such compounds in the synthesis of complex organic molecules, which could have pharmaceutical applications (Kaptı, Dengiz, & Balcı, 2016).
4. Implications in TRPV1 Antagonism and Analgesic Potential Research by Schmidt et al. (2011) on chroman and tetrahydroquinoline ureas, closely related to the compound , revealed their activity as TRPV1 antagonists. This suggests potential applications in the development of new pain relief medications, as these compounds showed efficacy in chronic and acute pain models (Schmidt et al., 2011).
Safety and Hazards
The safety and hazards of “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” are not specified in the available literature. As it is used for research purposes only, it is not intended for human or veterinary use.
Orientations Futures
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” and its derivatives could be of interest in future research.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVVQAGAUCKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

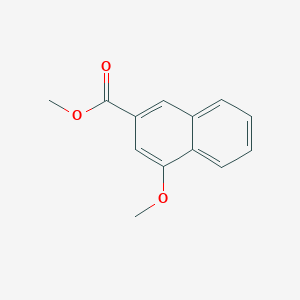
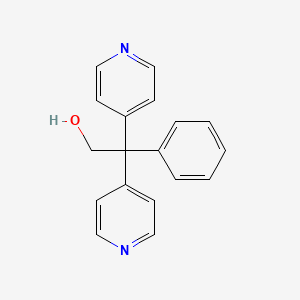
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
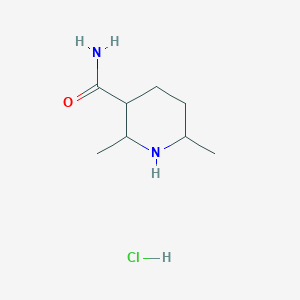
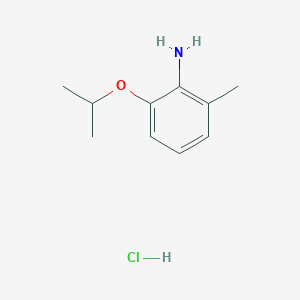
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
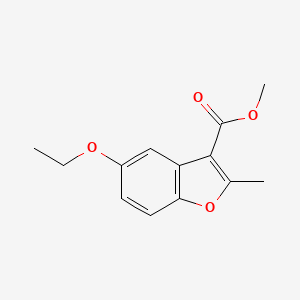
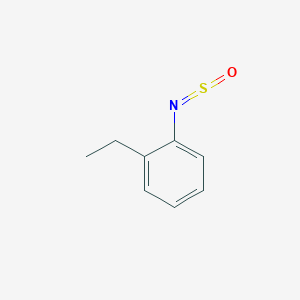
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)